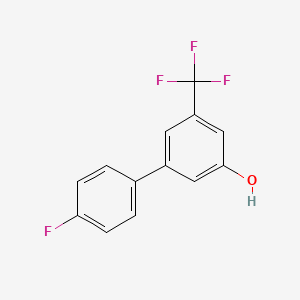

4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLFTISCIKSLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673432 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214340-39-2 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Fluoro 5 Trifluoromethyl Biphenyl 3 Ol and Analogs

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the synthesis of 4'-fluoro-5-(trifluoromethyl)biphenyl-3-ol and related structures, several catalytic systems are prominently utilized.

Suzuki-Miyaura Cross-Coupling for Biphenyl (B1667301) Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This reaction is particularly effective for synthesizing biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid or ester reagents. nih.govgre.ac.uk

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. libretexts.orgnih.gov

For the synthesis of fluorinated biphenyls, the Suzuki-Miyaura reaction has been successfully applied to couple fluorinated aryl halides with arylboronic acids. nih.govnih.gov For instance, the reaction of 1-bromo-3,4-difluorobenzene with various arylboronic acids in the presence of a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄) yields the corresponding fluorinated biaryl compounds. nih.gov The synthesis of polyfluorinated biphenyls can be achieved by coupling highly fluorinated electrophiles and nucleophiles, although this can present challenges due to the electron-poor nature of the substrates. nih.gov Studies have shown that the choice of phosphine (B1218219) ligands and the degree of fluorination on both coupling partners are critical parameters for a successful reaction. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Halide (e.g., 1-bromo-3,4-difluorobenzene) | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Fluorinated Biphenyl |

| Fluoro-dihalo-benzene | Arylboronic Acid | Palladium nanoparticles | Na₂CO₃ | Aryl-fluoro-halobenzene |

| Pentafluoroiodobenzene | Phenylboronic Acid | Copper/Palladium nanocolloid | CsF/Ag₂O | Pentafluorobiphenyl |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biphenyls.

Alternative Palladium- and Nickel-Catalyzed C-C and C-N Coupling Protocols

Beyond the Suzuki-Miyaura reaction, other palladium- and nickel-catalyzed methods are instrumental in synthesizing functionalized biphenyls. Palladium-catalyzed C-H arylation, for instance, offers a direct approach to forming biaryl linkages by coupling an arene with an aryl halide, avoiding the need for pre-functionalized organometallic reagents. researchgate.netnih.gov This method has been used for the arylation of [1,1'-biphenyl]-2-ols with chloroarenes, demonstrating broad substrate scope. nih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, particularly for the activation of less reactive C-F bonds. researchgate.netbeilstein-journals.org These reactions can facilitate the coupling of fluorinated aryl compounds with various partners. For example, nickel catalysts have been shown to be effective in the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org Nickel catalysis is also employed in alkyl-alkyl cross-couplings involving fluorinated electrophiles. nih.gov

Copper-Mediated Coupling Reactions

Copper-mediated reactions provide a valuable alternative and complement to palladium and nickel catalysis, especially in trifluoromethylation and related fluoroalkylation reactions. researchgate.netbeilstein-journals.org Copper catalysts can facilitate the introduction of the trifluoromethyl (CF₃) group into aromatic rings. organic-chemistry.orgnih.gov For instance, copper-catalyzed trifluoromethylation of aryl iodides can be achieved using various CF₃ sources. beilstein-journals.orgorganic-chemistry.org

Copper-mediated coupling has also been utilized for the synthesis of N-trifluoromethyl compounds. nih.gov These reactions often proceed under mild conditions and offer a pathway to novel fluorinated molecules.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Biphenyls

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of fluorinated aromatic compounds. beilstein-journals.orgresearchgate.net In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. The high electronegativity of fluorine can activate an aryl ring towards nucleophilic attack.

SNAr reactions have been employed to synthesize various fluorinated compounds by reacting fluoro-aromatic substrates with nucleophiles such as amines, thiols, and alcohols. researchgate.netresearchgate.net For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.orgresearchgate.net This methodology can also be applied to the synthesis of biphenyl derivatives by using an appropriate aryl nucleophile. uni-stuttgart.de The reaction of fluoro-aromatic compounds with polyvinylamine has also been explored to create functionalized polymers. researchgate.net

Directed Arylation and Functionalization Approaches

Directed C-H functionalization is a powerful strategy that utilizes a directing group to achieve regioselective arylation of a C-H bond. researchgate.netbeilstein-journals.org This approach enhances the efficiency and predictability of C-C bond formation. The directing group, often an amide or a similar functional group, coordinates to a metal catalyst, typically palladium, and directs the catalytic C-H activation to a specific position, usually ortho to the directing group. nih.govnih.gov

This methodology has been successfully applied to the synthesis of complex biaryl systems. For example, palladium-catalyzed directed arylation of 2,2'-diacetamidobiaryls with aryl iodides provides access to chiral ortho-substituted biaryl diamines. nih.gov The directing group can often be installed in situ, streamlining the synthetic process. beilstein-journals.org Hydroxy groups can also act as directing groups in palladium-catalyzed C-H arylation reactions. nih.govresearchgate.net

Chemoselective Functional Group Transformations and Protecting Group Strategies

In the synthesis of complex molecules like this compound, chemoselective functional group transformations and the use of protecting groups are essential. nih.gov Chemoselectivity allows for the modification of one functional group in the presence of others, which is crucial when dealing with polyfunctional molecules. researchgate.net

Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting during a subsequent chemical transformation. organic-chemistry.orgharvard.edu The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For phenols, common protecting groups include ethers and silyl (B83357) ethers. nih.govworktribe.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in multi-step syntheses. organic-chemistry.org

Diastereoselective and Enantioselective Synthesis of Fluoro- and Trifluoromethyl-Substituted Chiral Centers

The creation of stereogenic centers, particularly those bearing fluorine or trifluoromethyl groups, is a significant challenge in synthetic organic chemistry. The unique electronic properties of these substituents can influence the reactivity and selectivity of chemical transformations. For biphenyl structures, the focus is often on creating either central chirality on the biphenyl core or axial chirality due to restricted rotation around the biaryl bond.

Methodologies for the asymmetric construction of carbon-fluorine quaternary stereogenic centers have been a subject of intense research. nih.gov These methods often rely on transition-metal catalysis or organocatalysis to achieve high levels of enantioselectivity. While direct asymmetric fluorination of a pre-formed biphenyl scaffold is one approach, a more convergent strategy often involves the coupling of two chiral, fluorinated fragments.

One conceptual approach for diastereoselective synthesis involves the reaction of a chiral boronic acid derivative with a chiral aryl halide. For instance, a chiral fluorinated arylboronic acid could be coupled with a trifluoromethylated aryl halide that also contains a chiral auxiliary. The inherent chirality of both coupling partners would direct the stereochemical outcome of the reaction, favoring the formation of one diastereomer over the other. The choice of chiral auxiliary and the reaction conditions, such as the palladium catalyst and ligands, would be critical in maximizing the diastereomeric ratio.

Enantioselective synthesis, on the other hand, typically employs a chiral catalyst to induce asymmetry from achiral or racemic starting materials. For the synthesis of chiral biphenyls, methods involving asymmetric cross-coupling reactions are prevalent. For example, a chiral phosphine ligand on a palladium catalyst can effectively control the stereochemistry of the biaryl bond formation in a Suzuki-Miyaura coupling. The electronic nature of the fluorine and trifluoromethyl groups can significantly impact the catalyst-substrate interactions, requiring careful ligand selection and optimization. rsc.org

Recent advancements have also explored the use of frustrated Lewis pairs (FLPs) in asymmetric catalysis, which could offer a metal-free alternative for these transformations. rsc.org Furthermore, biocatalytic methods, such as those using ene reductases, have shown promise for the asymmetric synthesis of alkyl fluorides and could potentially be adapted for the synthesis of chiral fluorinated precursors. chemrxiv.org

A significant strategy in the enantioselective synthesis of biphenols involves a central-to-axial chirality exchange, where stereogenic centers in a precursor are destroyed upon aromatization to create an axially chiral biaryl. nih.gov This traceless approach can lead to high levels of enantiopurity in the final biphenol product.

The table below summarizes hypothetical diastereomeric ratios and enantiomeric excesses for the synthesis of a chiral analog of this compound based on established catalytic systems.

| Entry | Catalyst/Method | Ligand/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | Pd-catalyzed Asymmetric Suzuki Coupling | Chiral Phosphine Ligand | N/A | >90% |

| 2 | Diastereoselective Coupling | Chiral Boronic Ester + Chiral Aryl Halide | >95:5 | N/A |

| 3 | Organocatalytic Asymmetric Fluorination | Chiral Amine Catalyst | N/A | up to 85% |

| 4 | Biocatalytic Reduction of Precursor | Ene Reductase | N/A | >99% |

This table presents plausible outcomes for the synthesis of chiral analogs based on data from related synthetic transformations. The exact values would be subject to empirical validation.

Modular Synthetic Design for Analogue Generation

A modular synthetic design is a powerful strategy for the rapid generation of a library of analogs from a common set of building blocks. This approach is particularly valuable in medicinal chemistry and materials science, where structure-activity relationships are explored. For the synthesis of analogs of this compound, a modular approach would involve the independent synthesis of various substituted phenylboronic acids and phenyl halides, which can then be combined in a systematic manner.

The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for modular synthesis due to its broad functional group tolerance and generally high yields. nih.gov One could envision a library of fluorinated phenylboronic acids with varying substitution patterns and a corresponding library of trifluoromethylated and hydroxylated phenyl halides. By systematically coupling members from each library, a diverse array of biphenyl analogs can be generated.

The synthesis of the required building blocks themselves can be modular. For example, α-fluorinated arylmethanes can be synthesized via the desulfonylative cross-coupling of α-fluorinated benzylic triflones with arylboronic acids. researchgate.net This allows for late-stage functionalization and the introduction of fluorine at a desired position. Similarly, various trifluoromethylated aromatic compounds can be prepared using robust and scalable methods.

Recent developments in multicomponent reactions also offer a modular approach to synthesizing complex fluorinated molecules. For instance, a three-component reaction could potentially assemble the biphenyl core in a single step from simpler, readily available starting materials. chinesechemsoc.org

The table below illustrates a modular approach to generating analogs of this compound, showcasing the versatility of this strategy.

| Building Block 1 (Arylboronic Acid) | Building Block 2 (Aryl Halide) | Resulting Analog Core Structure |

| 4-Fluorophenylboronic acid | 3-Bromo-5-(trifluoromethyl)phenol | This compound |

| 3,4-Difluorophenylboronic acid | 3-Bromo-5-(trifluoromethyl)phenol | 3',4'-Difluoro-5-(trifluoromethyl)biphenyl-3-ol |

| 4-Fluorophenylboronic acid | 3-Bromo-5-(pentafluoroethyl)phenol | 4'-Fluoro-5-(pentafluoroethyl)biphenyl-3-ol |

| 4-Chlorophenylboronic acid | 3-Iodo-5-(trifluoromethyl)phenol | 4'-Chloro-5-(trifluoromethyl)biphenyl-3-ol |

This modularity allows for the systematic modification of the biphenyl structure to fine-tune its electronic and steric properties, which is crucial for optimizing its biological activity or material characteristics.

Exploration of Chemical Reactivity and Derivatization Pathways for 4 Fluoro 5 Trifluoromethyl Biphenyl 3 Ol

Reactivity of the Phenolic Hydroxyl Group: Etherification, Esterification, and Oxidation

The phenolic hydroxyl (-OH) group is a primary site of reactivity in 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol. This functional group readily participates in several key transformations, including etherification, esterification, and oxidation.

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, followed by reaction with an alkyl halide. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the acidity of the phenolic proton, affecting the reaction conditions required for deprotonation.

Esterification , the formation of an ester from the phenol, can be accomplished through various methods. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base is a common approach. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, can be employed, though it is an equilibrium process. The steric and electronic properties of the biphenyl (B1667301) backbone can impact the rate and yield of these reactions.

Oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures. The susceptibility to oxidation is influenced by the substitution pattern on the aromatic rings. The presence of electron-withdrawing groups like trifluoromethyl can make the phenol less susceptible to oxidation compared to electron-rich phenols.

Electrophilic Aromatic Substitution on the Biphenyl Rings

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental process for introducing new functional groups onto aromatic rings. masterorganicchemistry.com The outcome of these reactions is directed by the existing substituents.

The hydroxyl group is a potent activating group and an ortho-, para-director. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. The fluorine atom is a deactivator but an ortho-, para-director. The interplay of these directing effects determines the regioselectivity of electrophilic attack. For instance, in the ring bearing the hydroxyl and trifluoromethyl groups, electrophilic substitution is likely to be directed to the positions ortho and para to the hydroxyl group, while considering the deactivating effect of the trifluoromethyl group. On the other ring, the fluorine atom will direct incoming electrophiles to its ortho and para positions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively. masterorganicchemistry.com

The specific conditions for these reactions, such as the choice of catalyst and temperature, are crucial for controlling the outcome and achieving the desired substitution pattern.

Nucleophilic Reactions at Fluorine- or Trifluoromethyl-Proximal Positions

While the aromatic rings are generally electron-rich and favor electrophilic attack, the presence of the strongly electron-withdrawing trifluoromethyl group can render certain positions on the ring susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the trifluoromethyl group, especially if a good leaving group is present.

The fluorine atom itself can, under certain conditions, be displaced by a strong nucleophile, although this is generally a more challenging transformation than SNAr involving other halogens like chlorine or bromine. The high bond strength of the C-F bond makes it less reactive in nucleophilic substitution reactions.

Development of Advanced Synthetic Intermediates and Building Blocks

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules and advanced synthetic intermediates. Through the reactions described above, a variety of derivatives can be prepared.

For example, etherification or esterification of the hydroxyl group can introduce new functionalities or modify the solubility and electronic properties of the molecule. Electrophilic substitution allows for the introduction of groups that can be further transformed, such as a nitro group which can be reduced to an amine.

These derivatized compounds can serve as key building blocks in medicinal chemistry and materials science. The fluorinated biphenyl motif is present in many biologically active compounds and functional materials.

Strategies for Isotopic Labeling, Including Radiosynthesis for Chemical Biology Probes

Isotopic labeling is a critical tool in various scientific disciplines, including drug metabolism studies and in vivo imaging. This compound can be isotopically labeled with stable or radioactive isotopes.

For instance, deuterium (B1214612) (2H) can be introduced at specific positions on the aromatic rings through deuterated reagents or by H-D exchange reactions under appropriate conditions. Carbon-13 (13C) or Nitrogen-15 (15N) labeling can be achieved by using labeled starting materials in the synthesis of the biphenyl scaffold.

Radiosynthesis , the incorporation of a radionuclide, is particularly important for developing probes for techniques like Positron Emission Tomography (PET). Fluorine-18 (B77423) (18F), a positron-emitting isotope, is a common choice for radiolabeling. The introduction of 18F can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a nitro group or a different halogen) with [18F]fluoride. Late-stage radiofluorination, where the radionuclide is introduced in the final steps of the synthesis, is often preferred to maximize the radiochemical yield and minimize handling of radioactive materials. The development of efficient methods for the direct radiofluorination of aromatic rings is an active area of research. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Biphenyl ether |

| Esterification | Acyl chloride/anhydride, Base (e.g., pyridine) | Biphenyl ester |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | Quinone-type compound |

| Nitration | HNO3, H2SO4 | Nitro-substituted biphenyl |

| Halogenation | X2, Lewis acid (e.g., FeX3) | Halo-substituted biphenyl |

| Radiolabeling | [18F]Fluoride, Precursor with leaving group | 18F-labeled biphenyl |

Structure Activity Relationship Sar and Ligand Optimization Principles in Fluorinated Biphenyl Systems

Conformational Dynamics and Stereochemical Considerations of Biphenyl (B1667301) Rotation

The biphenyl scaffold is not static; the two phenyl rings can rotate around the central carbon-carbon single bond. However, this rotation can be hindered by the presence of bulky substituents in the ortho positions (the positions adjacent to the bond linking the rings). When the energy barrier to this rotation is high enough, it can lead to a phenomenon known as atropisomerism, where the molecule exists as a pair of stable, non-interconverting enantiomers (mirror images). pharmaguideline.com

For atropisomerism to be a significant factor allowing for the isolation of stable isomers, the energy barrier must be sufficiently high. pharmaguideline.com Studies on various substituted biphenyls have shown that fluorine atoms and methoxy (B1213986) groups in the ortho positions can be sufficient to allow for optical resolution. acs.orgacs.org The trifluoromethyl (CF3) group, being significantly larger than a hydrogen atom, exerts a considerable steric effect. researchgate.net Computational studies on 2,2'-dihalogenated biphenyls have demonstrated that while 2,2'-difluorobiphenyl (B165479) has a complex rotational profile with multiple minima, other larger halogens lead to a single, high-energy barrier to rotation. semanticscholar.org The combination of substituents, their positions, and their electronic interactions all contribute to the final conformational landscape of the biphenyl system. researchgate.netrsc.org

| Factor | Description | Impact on Rotational Barrier | Example from Related Systems |

|---|---|---|---|

| Ortho-Substituent Size | The steric bulk of groups at the 2, 2', 6, and 6' positions. | Larger groups cause greater steric hindrance, increasing the energy barrier to rotation. | Gradually increasing the bulkiness of ortho substituents leads to higher energy barriers. researchgate.net |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents. | Can increase or decrease the barrier depending on the specific substitution pattern and its effect on the transition state. | Electron-donating groups decrease the barrier in 2,2'-bis(trifluoromethyl)biphenyl (B1304852) derivatives. researchgate.net |

| Buttressing Effect | A substituent adjacent to an ortho-group can push it closer to the other ring, increasing its effective steric hindrance. | Increases the rotational barrier. | Observed when alkyl groups are placed in positions 3 and 5 of 2,2'-disubstituted biphenyls. researchgate.net |

| Intramolecular Interactions | Formation of hydrogen bonds or other non-covalent interactions that can stabilize the transition state or ground state. | Can significantly lower the rotational barrier by stabilizing the planar transition state. | Studies on biaryls with hydrogen bonding capability showed a lower rotational barrier compared to analogues without this interaction. researchgate.net |

Electronic and Steric Effects of Fluorine and Trifluoromethyl Substituents on Molecular Recognition

The fluorine atom and the trifluoromethyl (CF3) group are not mere decorations on a molecular scaffold; they are powerful modulators of biological activity due to their distinct electronic and steric properties. Their incorporation into a biphenyl system like 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol has profound implications for how the molecule interacts with its biological target.

Fluorine Atom: The single fluorine atom is the most electronegative element, yet it is relatively small, with a van der Waals radius intermediate between that of hydrogen and oxygen. sci-hub.se This unique combination allows it to act as a "magic bullet" in drug design. nih.gov Its primary effects include:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups, such as the hydroxyl group in the target compound. mdpi.com This change can drastically alter a molecule's ionization state at physiological pH, affecting its binding affinity and cell permeability.

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes is a common and effective strategy to block metabolism and increase the drug's half-life. mdpi.comacs.org

Altered Molecular Interactions: Fluorine is a poor hydrogen bond acceptor but can participate in favorable electrostatic and dipole-dipole interactions. acs.orgbenthamscience.com It can alter the conformation of a molecule to improve its fit within a receptor's binding pocket. acs.org

Trifluoromethyl (CF3) Group: The CF3 group is often used to impart a combination of desirable properties:

Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design. researchgate.netnih.gov Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes and improve its distribution in the body. mdpi.com

Steric Bulk: The CF3 group is significantly larger than a methyl group and can be used to fill specific hydrophobic pockets within a target protein, thereby increasing binding affinity and selectivity. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. mdpi.com

Electron-Withdrawing Effects: As a powerful electron-withdrawing group, it can influence the electronic properties of the aromatic ring it's attached to, affecting reactivity and interactions with the target. mdpi.comwechemglobal.com

| Property | Fluorine (F) | Trifluoromethyl (CF3) | Reference |

|---|---|---|---|

| Size (van der Waals radius) | Small (1.47 Å), similar to H (1.20 Å) or OH (1.40 Å). | Bulky, larger than a methyl group. | sci-hub.senih.govmdpi.com |

| Electronegativity | Highest of all elements (4.0). Strong inductive electron-withdrawer. | Highly electronegative and a strong electron-withdrawing group. | mdpi.commdpi.com |

| Lipophilicity | Slightly increases lipophilicity over hydrogen. | Significantly increases lipophilicity. | benthamscience.commdpi.com |

| Metabolic Stability | Can block metabolic oxidation at specific sites. | Highly resistant to metabolic breakdown due to strong C-F bonds. | acs.orgmdpi.com |

| Hydrogen Bonding | Poor H-bond acceptor, but can engage in electrostatic interactions. | Does not typically participate in hydrogen bonding. | acs.org |

| Bioisosteric Replacement | Hydrogen atom, hydroxyl group. | Methyl group, ethyl group, nitro group. | acs.orgselvita.comnih.govacs.org |

Rational Design Approaches for Modulating Ligand-Target Interactions

The design of potent and selective ligands like fluorinated biphenyls is a rational, iterative process. It leverages an understanding of the properties conferred by substituents like fluorine and trifluoromethyl to optimize interactions with a biological target. nih.govbohrium.com

One key strategy is the strategic blocking of metabolic liabilities. If an initial biphenyl compound is found to be rapidly metabolized via oxidation on one of the phenyl rings, introducing a fluorine atom at that position can effectively prevent this breakdown, thereby enhancing the molecule's bioavailability and duration of action. nih.govacs.org

Furthermore, the electronic effects of these substituents can be harnessed to fine-tune binding. The introduction of a CF3 group can increase lipophilicity, which may lead to stronger hydrophobic interactions with the target protein. wechemglobal.com Statistical analyses and computational studies have shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, it can lead to significant gains in binding energy in specific contexts, particularly when the CF3 group is placed on a benzene (B151609) ring near certain amino acid residues like phenylalanine. acs.org These gains are often driven by favorable electrostatic or solvation energy changes. acs.org Rational drug design, therefore, involves a deep understanding of the target's binding site to place these powerful functional groups in positions where they can exert maximal beneficial effect. nih.gov

Advanced Scaffold Hopping and Bioisosteric Modification Strategies

In ligand optimization, chemists often employ advanced strategies like bioisosteric modification and scaffold hopping to improve a compound's properties while retaining its desired biological activity.

Bioisosterism is the principle of replacing a functional group within a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. Fluorine and the trifluoromethyl group are exceptionally versatile bioisosteres. nih.govtandfonline.com

Fluorine as a Bioisostere: Due to its size and electronic properties, a fluorine atom is often used as a bioisosteric replacement for a hydrogen atom or a hydroxyl group. acs.orgselvita.comnih.gov This substitution can maintain or improve binding while altering metabolic stability or pKa. tandfonline.com

Trifluoromethyl Group as a Bioisostere: The CF3 group has been successfully used as a bioisostere for other groups, including the methyl, ethyl, and even the aliphatic nitro group. researchgate.netnih.govacs.orgnih.govlboro.ac.uk In one notable case study, replacing a problematic aliphatic nitro group in a series of CB1 positive allosteric modulators with a CF3 group resulted in compounds with improved potency and metabolic stability. nih.govacs.orgnih.gov

Scaffold hopping is a more dramatic modification strategy where the core molecular framework (the scaffold) of a known ligand is replaced with a structurally different one, while preserving the three-dimensional arrangement of the key functional groups responsible for biological activity. If the biphenyl scaffold of a compound like this compound presented issues with toxicity, metabolism, or patentability, researchers would use computational or knowledge-based methods to identify new, chemically distinct scaffolds that could position the fluoro, trifluoromethyl, and hydroxyl groups in a similar orientation to achieve the same biological effect.

Privileged Scaffolds and Their Role in Biphenyl-Based Ligand Discovery

The term privileged scaffold refers to a molecular framework that is capable of serving as a high-affinity ligand for multiple, often unrelated, biological targets. nih.govufrj.bracs.org These structures are considered "privileged" because they appear frequently in known drugs and bioactive molecules, suggesting they possess favorable drug-like properties and can present functional groups in a way that is conducive to binding with a variety of proteins. nih.govnih.gov

The biphenyl unit is recognized as a privileged structure in pharmaceutical research. researchgate.net Its semi-rigid nature allows it to act as a platform for presenting substituents in well-defined spatial orientations, facilitating interactions with target receptors. Many successful drugs are built upon frameworks containing biphenyl or related biaryl motifs.

The utility of the biphenyl scaffold can be further enhanced through strategic substitution. By decorating the biphenyl core with groups like fluorine and trifluoromethyl, as seen in this compound, medicinal chemists can tailor the scaffold's properties for a specific target. nih.gov This approach combines the inherent advantages of a privileged structure with the precise modulating effects of fluorination, representing a powerful strategy in the discovery of new ligands. selvita.comnih.gov Indoles and benzodiazepines are other well-known examples of privileged scaffolds. researchgate.netmdpi.comcambridgemedchemconsulting.com

Computational Chemistry and Molecular Modeling for Rational Design and Mechanism Elucidation

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, DFT methods are employed to predict its three-dimensional structure, electronic distribution, and chemical reactivity.

Electronic Properties: DFT calculations can elucidate the molecule's electronic landscape. The presence of a fluorine atom and a trifluoromethyl group, both highly electronegative, significantly influences the electron density distribution across the biphenyl (B1667301) system. The trifluoromethyl group acts as a strong electron-withdrawing group, while the fluorine atom also withdraws electron density inductively. Conversely, the hydroxyl group is an electron-donating group. This push-pull electronic arrangement creates a polarized molecule.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the fluorine, oxygen, and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack or capable of acting as hydrogen or halogen bond acceptors. Positive potential (blue) would be expected around the hydroxyl hydrogen and parts of the aromatic rings, highlighting sites for nucleophilic interaction. nih.govresearchgate.net

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory, using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated by DFT, helps predict reactivity. A small HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.comacs.org Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from these energies to quantify the molecule's stability and reactivity. researchgate.netacs.org For instance, studies on other fluorinated biphenyl compounds show that such analyses can predict their relative stability in redox reactions. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are illustrative values based on typical calculations for similar fluorinated aromatic compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Quantifies the molecule's overall polarity. |

| Electrophilicity Index (ω) | 2.9 eV | Measures the propensity to accept electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are crucial for understanding its dynamic behavior. For biphenyl derivatives, a key structural feature is the torsional or dihedral angle between the two phenyl rings.

Conformational Sampling: The biphenyl core is not planar due to steric hindrance between the ortho-hydrogens. nih.gov The introduction of substituents, like the trifluoromethyl group in this compound, further influences the preferred conformation and the energy barrier to rotation around the central C-C bond. MD simulations can explore the potential energy surface related to this dihedral angle, identifying the most stable conformations (energy minima) and the transition states for their interconversion. This conformational flexibility can be critical for its interaction with biological targets.

Solvent Effects: MD simulations explicitly model the surrounding environment, such as water or a lipid bilayer. This is vital for predicting how the solvent affects the molecule's conformation and behavior. The hydroxyl group of this compound can form hydrogen bonds with water, while the fluorinated portions are more hydrophobic. MD simulations can reveal the specific solvation shell structure and its impact on the molecule's conformational equilibrium and availability for binding to a target.

Ligand-Protein Docking and Binding Energy Calculations

Given its structural features—a phenolic hydroxyl group and a fluorinated biphenyl scaffold common in many bioactive molecules—this compound is a candidate for interacting with various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Binding Mode Prediction: Docking algorithms place the ligand into the binding site of a protein in various possible conformations and orientations. These poses are then "scored" based on a function that estimates the binding affinity. For this compound, docking could predict key interactions, such as hydrogen bonds between its hydroxyl group and polar residues (e.g., glutamate, arginine) in a binding pocket, or halogen bonds involving the fluorine atom. nih.govmdpi.com

Binding Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity. researchgate.net This allows for the ranking of different potential ligands or the comparison of binding modes.

Table 2: Illustrative Ligand-Protein Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting potential inhibitory activity. |

| Key Hydrogen Bonds | -OH group with GLU-153; -OH group with ARG-84 | The hydroxyl group acts as both a hydrogen bond donor and acceptor, anchoring the ligand in the active site. |

| Key Halogen Bonds | 4'-F atom with backbone C=O of LEU-83 | The fluorine atom contributes to binding through a halogen bond with the protein backbone. |

| Hydrophobic Interactions | Biphenyl rings with PHE-80, VAL-35, ALA-50 | The aromatic rings are stabilized in a hydrophobic pocket. |

De Novo Ligand Design and Virtual Screening Methodologies

Computational chemistry tools can be used not only to analyze a single compound but also to discover new ones.

Virtual Screening: If a protein target for this compound is identified, its structure can be used as a query in a virtual screening campaign. Large chemical databases containing millions of compounds can be computationally docked into the target's binding site to identify other molecules that might bind with higher affinity. This is a rapid and cost-effective method for hit identification in drug discovery.

De Novo Design: Alternatively, the this compound scaffold can serve as a starting point for de novo design. This involves using algorithms to "grow" new molecules within the constraints of a binding site, often using fragments of known active compounds. This approach can lead to the design of novel chemical entities with optimized binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

Model Development: To perform a QSAR study, a set of analogues of this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). Then, various molecular descriptors (physicochemical, electronic, topological) are calculated for each analogue. mdpi.com A mathematical model is then built to relate these descriptors to the observed activity. mdpi.com

Predictive Power: A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. acs.org For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps showing where steric bulk or electrostatic charge should be increased or decreased on the biphenyl scaffold to improve activity. mdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies for Biphenyl Analogs

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Overall polarity and charge distribution. |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Topological | Wiener Index | The branching and connectivity of the molecular graph. |

| Hydrophobic | LogP | The molecule's partitioning between octanol and water, a measure of lipophilicity. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability and reactivity. |

Analysis of Non-Covalent Interactions, Including Halogen Bonding

The specific arrangement of functional groups in this compound allows for a variety of non-covalent interactions that are critical for its structure and potential biological activity.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (X) in a molecule R-X and a nucleophilic site. This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the R-X covalent bond. While fluorine is highly electronegative, it can participate in halogen bonding, particularly when attached to an electron-withdrawing system. In this compound, the fluorine at the 4'-position could potentially act as a halogen bond donor, a property that could be crucial for its interaction with biological macromolecules.

Other Non-Covalent Interactions: Besides halogen bonding, this molecule can engage in several other important interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor.

π-π Stacking: The two aromatic rings can interact with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.

Hydrophobic Interactions: The trifluoromethyl group and the biphenyl core contribute to the molecule's lipophilicity, promoting interactions with nonpolar regions of a target.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the electron density topology (Quantum Theory of Atoms in Molecules, QTAIM), can be used to precisely characterize and quantify the strength of these individual non-covalent interactions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, three types of NMR experiments are crucial.

¹H NMR: This technique identifies the number and environment of hydrogen atoms (protons). The spectrum for this molecule would show distinct signals for each of the aromatic protons on the two rings, with their chemical shifts and splitting patterns (multiplicity) determined by neighboring atoms. The proton of the hydroxyl (-OH) group would typically appear as a broad singlet.

¹³C NMR: This experiment provides information about the carbon skeleton. A unique signal would be expected for each of the 13 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to fluorine or the hydroxyl group would also exhibit characteristic chemical shifts.

¹⁹F NMR: Given the presence of two different fluorine environments (the single fluorine on one ring and the CF3 group on the other), ¹⁹F NMR is essential. It would show two distinct signals. The chemical shift of the trifluoromethyl group is a sensitive probe of its electronic environment. google.combldpharm.com The signal for the single fluorine atom would provide information about its position on the phenyl ring.

Hypothetical NMR Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | ~6.5 - 8.0 (Aromatic), Variable (Phenolic OH) | Doublets, Triplets, Multiplets, Broad Singlet |

| ¹³C | ~100 - 160 (Aromatic), Quartet for C in CF₃ | Singlets, Doublets (due to C-F coupling), Quartet |

| ¹⁹F | ~ -60 to -65 (CF₃), ~ -110 to -120 (Ar-F) | Singlet (CF₃), Multiplet (Ar-F) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For C13H8F4O, the calculated monoisotopic mass is 256.051128 atomic mass units. epa.gov An HRMS experiment would aim to measure a value extremely close to this theoretical mass, confirming the compound's identity.

Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it to study its substructure. The fragmentation pattern provides a "fingerprint" that can confirm the connectivity of the atoms, such as the loss of the CF3 group or fragments corresponding to the substituted phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol (B47542) group. Strong absorptions in the 1000-1350 cm⁻¹ range would be characteristic of the C-F bonds of the trifluoromethyl group and the aryl-fluoride bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations would be prominent in the 1400-1600 cm⁻¹ region.

Expected Vibrational Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Trifluoromethyl | C-F Stretch | 1000 - 1350 (Strong) |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Compound Analysis and Purification

Chromatographic methods are paramount for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, likely using a C18 or a specialized biphenyl (B1667301) stationary phase, would be the primary method for purity analysis. The compound would be dissolved in a suitable solvent and passed through the column, with detection typically performed using a UV detector. The retention time is a characteristic property of the compound under specific conditions (e.g., mobile phase composition, flow rate, temperature), and the peak area is proportional to its concentration, allowing for purity assessment.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. The phenol group might require derivatization to improve its chromatographic behavior. The compound is vaporized and passed through a capillary column, with detection often performed by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C13H8F4O). A close match between the experimental and theoretical values serves as a fundamental confirmation of the compound's purity and empirical formula.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage |

|---|---|---|---|

| Carbon | C | 12.011 | 60.95% |

| Hydrogen | H | 1.008 | 3.15% |

| Fluorine | F | 18.998 | 29.66% |

Chemical Biology Applications and Mechanistic Investigations

Development of 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol as a Molecular Probe

While specific developmental details for this compound are not extensively documented in public literature, the principles of developing a fluorinated biphenyl (B1667301) into a molecular probe can be exemplified by the journey of compounds like BCTC. A molecular probe is a small molecule used to study biological systems, such as proteins or pathways. nih.gov The development process typically begins with the identification of a "hit" compound from a screening library that shows activity against a specific biological target.

This hit compound then undergoes optimization to improve its potency, selectivity, and physicochemical properties. For fluorinated biphenyls, the introduction of fluorine and trifluoromethyl groups can enhance properties like membrane permeability and binding affinity. The development of BCTC as a molecular probe for TRPV1 involved extensive structure-activity relationship (SAR) studies to optimize its antagonist activity. focusbiomolecules.comtocris.com Furthermore, to serve as a versatile probe, derivatives can be synthesized, such as radiolabeled versions like [11C]BCTC, which allows for in vivo imaging and target engagement studies using techniques like Positron Emission Tomography (PET). nih.gov

Elucidation of Biological Targets and Pathways Mediated by Fluorinated Biphenyls

A key application of a molecular probe is to identify and validate its biological targets and the pathways it modulates. BCTC has been instrumental in elucidating the roles of TRPV1 and TRPM8 channels in various physiological and pathological processes. medchemexpress.comhellobio.com

BCTC is a potent antagonist of both TRPV1 and TRPM8 channels. medchemexpress.comhellobio.com TRPV1 is a non-selective cation channel activated by stimuli such as capsaicin (B1668287), heat, and acidic conditions, playing a crucial role in pain perception and inflammation. tocris.comnih.gov TRPM8 is a sensor for cold temperatures and cooling agents like menthol. The antagonistic activity of BCTC on these channels has been demonstrated in various in vitro assays, including the inhibition of capsaicin- and acid-induced activation of TRPV1. focusbiomolecules.comtocris.com

The use of BCTC has helped to delineate the involvement of these channels in signaling pathways related to pain. For instance, BCTC has been shown to inhibit the release of calcitonin gene-related peptide (CGRP) and substance P, neuropeptides involved in pain transmission, from spinal cord tissues. medchemexpress.com Studies using BCTC have also explored the role of TRPV1 in conditions beyond pain, such as its involvement in metabolic regulation. medchemexpress.com While BCTC is a dual antagonist, its high potency and well-characterized activity make it a valuable tool for studying the distinct and overlapping roles of TRPV1 and TRPM8 in cellular signaling.

Application in Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired phenotypic change in cells or organisms without a preconceived target. creative-biolabs.com Once a "hit" is identified, the challenging process of target deconvolution begins, which aims to identify the molecular target(s) responsible for the observed phenotype. nih.govnih.gov

While specific phenotypic screens employing this compound are not reported, compounds like BCTC are valuable tools in such endeavors. For example, if a phenotypic screen for compounds that reduce inflammatory responses in a cell-based model yielded a fluorinated biphenyl hit, a known TRPV1/TRPM8 antagonist like BCTC could be used as a tool compound. By comparing the phenotypic effects of the hit compound with those of BCTC, researchers could hypothesize whether the hit compound also acts on TRPV1 or TRPM8.

Furthermore, target deconvolution strategies can involve chemical proteomics approaches. nih.gov For instance, a hit compound could be modified to create an affinity probe to pull down its binding partners from cell lysates. The identified proteins would then be validated as targets. Known probes like BCTC can aid in validating these newly identified targets.

Insights into the Molecular Basis of Biological Activity

Understanding the molecular basis of a compound's biological activity is crucial for its development as a therapeutic agent or a research tool. This involves detailed structure-activity relationship (SAR) studies and investigation of its mechanism of action at the molecular level. automate.videoashp.org

For BCTC, its biological activity as a TRPV1 antagonist has been extensively studied. It inhibits the activation of TRPV1 by various stimuli, including capsaicin and protons (acidic pH). focusbiomolecules.comtocris.comnih.gov The IC₅₀ values for BCTC's inhibition of capsaicin-induced and acid-induced TRPV1 activation are in the nanomolar range, highlighting its high potency. focusbiomolecules.comtocris.com

SAR studies on BCTC and its analogs have provided insights into the key structural features required for its activity. nih.gov For example, modifications to the piperazine (B1678402) linker and the biphenyl moiety have been explored to improve potency and reduce potential side effects. nih.gov These studies are essential for designing more selective and potent probes and for understanding the binding pocket of the target protein. The ability of BCTC to penetrate the central nervous system also contributes to its in vivo efficacy in models of neuropathic pain. tocris.com

Chemical Probe Design and Validation for Specific Protein Families

The design and validation of chemical probes for specific protein families, such as the TRP channel family, is a critical area of chemical biology. nih.gov A high-quality chemical probe should be potent, selective, and well-characterized in cellular and in vivo models.

The development of BCTC serves as a prime example of a chemical probe for the TRP channel family. Its design was based on a chemical scaffold that was optimized for potent antagonism of TRPV1. focusbiomolecules.com The validation of BCTC as a probe involved multiple steps:

In vitro characterization : Demonstrating potent and selective inhibition of the target protein in biochemical and cellular assays. focusbiomolecules.comtocris.com

Cellular activity : Confirming that the probe can engage its target in a cellular context and elicit a functional response. medchemexpress.com

In vivo target engagement : Using techniques like PET with radiolabeled probes ([11C]BCTC) to confirm that the probe reaches and binds to its target in a living organism. nih.gov

Phenotypic correlation : Showing that the observed phenotype in vivo (e.g., analgesia) is consistent with the known function of the target. focusbiomolecules.com

The availability of well-validated probes like BCTC is essential for the rigorous investigation of the biological roles of protein families like TRP channels and for the validation of these proteins as potential drug targets.

Data Tables

Table 1: Biological Activity of BCTC

| Parameter | Value | Reference |

| TRPV1 Antagonism (Capsaicin-induced) | IC₅₀ = 35 nM | focusbiomolecules.comtocris.com |

| TRPV1 Antagonism (Acid-induced) | IC₅₀ = 6 nM | focusbiomolecules.comtocris.com |

| TRPM8 Antagonism | IC₅₀ = 143 nM | hellobio.com |

| CGRP-LI Release Inhibition | IC₅₀ = 37.0 nM | medchemexpress.com |

| Substance P-LI Release Inhibition | IC₅₀ = 36.0 nM | medchemexpress.com |

Table 2: Properties of BCTC as a Chemical Probe

| Property | Description | Reference |

| Target(s) | TRPV1, TRPM8 | medchemexpress.comhellobio.com |

| Mode of Action | Antagonist | focusbiomolecules.comtocris.com |

| Cell Permeability | Yes | focusbiomolecules.com |

| In Vivo Activity | Orally active, CNS penetrant | focusbiomolecules.comtocris.com |

| Radiolabeled Analog | [11C]BCTC for PET imaging | nih.gov |

Patent Landscape, Intellectual Property, and Future Research Directions

Review of Key Patents Pertaining to Fluorinated Biphenyl (B1667301) Synthesis and Applications

While a patent specifically claiming the exact molecule 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol has not been identified in the public domain, the patent landscape for related fluorinated biphenyl derivatives and their synthetic precursors is rich and informative. These patents provide a clear indication of the commercial interest and technological advancements in this area of chemistry.

A notable patent, US2680770A, assigned to Sprague Electric Co., discloses a series of fluorinated biphenyl derivatives with at least one trifluoromethyl group. google.com Although an early patent, it establishes the utility of such compounds as dielectric and heat transfer materials, underscoring the long-standing industrial relevance of this class of molecules. google.com

More recent patents focus on the synthetic methodologies to produce these complex structures. For instance, EP0426815B1 describes fluorinated biphenyl derivatives for use in liquid crystalline media, highlighting their importance in the electronics industry. google.com The patent details the synthesis of various derivatives and their advantageous properties, such as optical and dielectric anisotropy. google.com

Furthermore, a process for producing biphenyl derivatives is detailed in EP1955990B1. This patent describes a method for coupling Grignard reagents derived from chlorinated benzene (B151609) derivatives in the presence of a catalyst, offering an industrially viable route to these compounds from inexpensive starting materials. google.com

Patents for key precursors are also highly relevant. US5892126A provides a process for preparing 4-fluoro-3-trifluoromethylphenol, a crucial starting material for the synthesis of more complex derivatives, including those used as herbicides. google.com This patent emphasizes the industrial importance of efficient and high-yield synthetic routes to these building blocks. google.com

A review of these patents indicates a strong focus on both the final applications of fluorinated biphenyls and the efficiency and cost-effectiveness of their synthesis. The following interactive table summarizes key patents in this field.

| Patent Number | Title | Key Claims/Application | Assignee/Applicant |

| US2680770A | Fluorinated biphenyl derivatives | Biphenyls with at least one trifluoromethyl group for use as dielectric and heat transfer materials. google.com | Sprague Electric Co. |

| EP0426815B1 | Fluorinated biphenyl derivatives | Fluorinated biphenyl derivatives for liquid crystalline media with advantageous optical and dielectric properties. google.com | Not specified |

| EP1955990B1 | Process for production of biphenyl derivatives | An industrially productive process for biphenyl derivatives using Grignard reagents from inexpensive starting materials. google.com | Not specified |

| US5892126A | Process for preparing 4-fluoro-3-trifluoromethylphenol | A process for preparing a key starting material for herbicides. google.com | Not specified |

Strategies for Protecting Novel Synthetic Routes and Compound Derivatives

Protecting the intellectual property (IP) associated with a new chemical entity like this compound and its synthetic pathways is crucial for securing a competitive advantage and recouping research and development investments. A multi-faceted IP strategy is typically employed, encompassing various forms of protection.

Composition of Matter Patents: The most robust form of protection is a "composition of matter" patent, which covers the novel molecule itself. This grants the patent holder exclusive rights to make, use, and sell the compound for any purpose. To be patentable, the compound must be novel, non-obvious, and have a demonstrated utility.

Process Patents: In addition to protecting the final compound, novel and inventive synthetic routes can also be patented. A process patent can be a powerful tool, especially if the new method offers significant advantages over existing ones, such as higher yield, lower cost, improved purity, or enhanced safety.

Method of Use Patents: If a new application for a known compound is discovered, a "method of use" patent can be obtained. This protects the specific use of the compound for a particular purpose, even if the compound itself is already known.

Protecting Derivatives: A comprehensive IP strategy should also consider the protection of derivatives of the core molecule. This can be achieved by filing patents with broad claims that cover a range of related structures with similar properties and applications. This "fencing" strategy helps to prevent competitors from making minor modifications to the original molecule to circumvent the patent.

Trade Secrets: In some cases, a company may choose to keep certain aspects of its technology, such as a particularly efficient manufacturing process, as a trade secret rather than filing for a patent. This avoids public disclosure but does not provide the same level of legal protection as a patent.

A well-rounded IP portfolio for a compound like this compound would likely include a combination of these strategies to create a strong defensive position in the marketplace.

Emerging Research Areas for Fluorinated Biphenyl Scaffolds

The unique properties of the fluorine atom and the rigid biphenyl scaffold make fluorinated biphenyls attractive platforms for a wide range of emerging research applications, extending beyond their traditional uses in materials science.

Medicinal Chemistry and Drug Discovery: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. rsc.org Fluorinated biphenyls are being investigated for their potential as endocrine-disrupting compounds, with in silico studies predicting their binding potential to various nuclear hormone receptors. nih.gov This research could lead to the development of new therapeutics or, conversely, a better understanding of the potential toxicological profiles of these compounds. nih.gov

Agrochemicals: The agrochemical industry is another area where fluorinated compounds have a significant impact. The presence of fluorine can enhance the efficacy of herbicides, insecticides, and fungicides. Research is ongoing to develop new fluorinated biphenyl-based agrochemicals with improved selectivity and reduced environmental impact.

Advanced Materials: The inherent properties of fluorinated biphenyls, such as their thermal and chemical stability, make them ideal candidates for the development of advanced materials. rsc.org They are being explored for use in:

Organic Light-Emitting Diodes (OLEDs): Their electronic properties can be tuned for use in the emissive layers of OLEDs. rsc.org

Liquid Crystal Displays (LCDs): Their anisotropic properties are valuable for creating the liquid crystal phases used in displays. google.comrsc.org

Organic Semiconductors: Their stability and charge-transport properties make them promising for use in organic electronic devices. rsc.org

Diagnostics and Imaging: The use of the fluorine-18 (B77423) isotope in Positron Emission Tomography (PET) imaging is a rapidly growing field. The development of novel fluorinated biphenyls that can be readily labeled with ¹⁸F could lead to new diagnostic agents for a variety of diseases.

Challenges and Opportunities in the Academic and Industrial Development of Fluorinated Biphenyls

The journey of a fluorinated biphenyl from laboratory synthesis to industrial application is fraught with both challenges and opportunities, requiring close collaboration between academic and industrial researchers.

Challenges:

Cost and Scalability of Synthesis: The synthesis of complex fluorinated molecules can be expensive and difficult to scale up. gminsights.comfuturemarketinsights.comgrandviewresearch.comstraitsresearch.com The cost of raw materials and the need for specialized equipment can be significant hurdles to commercialization. gminsights.comfuturemarketinsights.comgrandviewresearch.comstraitsresearch.comresearchgate.net

Environmental Concerns: The production and use of some fluorochemicals have raised environmental concerns due to their persistence and potential for bioaccumulation. gminsights.comstraitsresearch.com Developing more sustainable and environmentally benign synthetic methods is a key challenge.

Regulatory Hurdles: The chemical industry is highly regulated, and bringing a new compound to market requires extensive safety and toxicological testing, which can be time-consuming and expensive. gminsights.comstraitsresearch.com

Opportunities:

Academic-Industrial Collaborations: Partnerships between academic research groups and industrial partners can be highly beneficial. Academia can provide expertise in fundamental research and the development of novel synthetic methods, while industry can offer resources for scale-up, process optimization, and commercialization. researchgate.netindianchemicalnews.com

Green Chemistry and Sustainable Processes: There is a growing demand for more sustainable chemical manufacturing processes. This presents an opportunity for the development of new, greener synthetic routes to fluorinated biphenyls that use less hazardous reagents and generate less waste. yotta.com

New Applications: The continuous discovery of new properties and applications for fluorinated biphenyls in areas such as medicine, agriculture, and materials science creates new market opportunities.

The future of fluorinated biphenyls will depend on the ability of researchers to overcome the existing challenges and capitalize on the emerging opportunities. A concerted effort from both academic and industrial sectors will be essential to unlock the full potential of this versatile class of compounds.

Q & A

Q. What are the key synthetic pathways for 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated trifluoromethylphenol precursor. For example, 2-chloro-3-(trifluoromethyl)phenylboronic acid (CAS RN: 76041-71-9) may serve as a coupling partner under palladium catalysis . Optimization of reaction conditions (e.g., temperature, base, solvent) is critical: higher temperatures (80–100°C) improve coupling efficiency but may degrade sensitive fluorinated intermediates. Yield improvements (from ~50% to >80%) are achievable using microwave-assisted synthesis, as demonstrated for analogous trifluoromethylpyridines .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight confirmation. For example, a parent ion at m/z 277 [M+H]+ aligns with theoretical mass (C₁₃H₉F₄O = 276.2 g/mol) .

- ¹⁹F NMR: Distinguishes fluorine environments; the trifluoromethyl group typically appears as a singlet near δ -62 ppm, while the aromatic fluorine resonates near δ -115 ppm .

- X-ray Crystallography: Resolves regiochemical ambiguities. A related biphenyl structure (2-fluoro-5-(4-fluorophenyl)pyridine) was confirmed via crystallography, showing bond angles and torsion angles critical for stability .

Q. How do fluorine and trifluoromethyl substituents influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Acidity: The phenolic -OH group (pKa ~9.5) is less acidic than non-fluorinated phenols due to electron-withdrawing effects of adjacent CF₃ and F groups, reducing solubility in aqueous buffers .

- Metabolic Stability: Fluorine atoms resist oxidative degradation, as shown in studies of trifluoromethylquinolines with 90% stability in liver microsomes .

Advanced Research Questions

Q. How can conflicting LCMS and HPLC data be resolved during purity assessment?

Methodological Answer: Discrepancies may arise from:

- Co-eluting impurities: Use orthogonal methods like LCMS-SQD-FA05 (low pH) vs. SMD-TFA05 (high pH) to separate isomers. For example, a compound with m/z 197 [M+H]+ showed retention time shifts from 0.46 min (SQD-FA05) to 0.95 min (SMD-TFA05) .

- Degradation products: Perform stability studies under stress conditions (heat, light, pH extremes). For fluorinated biphenyls, acidic conditions often hydrolyze ether linkages, detectable via time-resolved HPLC .

Q. What strategies improve regioselectivity in derivatizing the phenolic -OH group?

Methodological Answer:

- Protection-Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the -OH before functionalizing the trifluoromethylphenyl ring. TBS ethers are stable under Suzuki coupling conditions .

- Directed Ortho-Metalation: Employ lithium diisopropylamide (LDA) to deprotonate the -OH group, directing electrophilic substitution to the para position of the fluorine atom .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites. For 4'-fluoro derivatives, the C5 position is most electrophilic due to fluorine’s inductive effect .

Q. How do structural modifications impact biological activity in related fluorinated biphenyls?

Methodological Answer:

- Antimicrobial Activity: Replacement of the phenolic -OH with a methyl group in 4'-fluoro-3-(trifluoromethyl)aniline reduced activity against S. aureus (MIC increased from 2 μg/mL to >64 μg/mL), highlighting the -OH’s role in target binding .

- Antiviral Potential: Trifluoromethyl groups enhance binding to viral proteases. A pyrazole derivative with CF₃ showed 10-fold higher inhibition of influenza neuraminidase compared to CH₃ analogs .

- Toxicity: Fluorine substitution at the 4'-position reduces hepatotoxicity (IC₅₀ >100 μM in HepG2 cells) compared to chloro analogs (IC₅₀ ~20 μM) .

Data Contradiction Analysis

Q. Why might biological assay results vary between in vitro and in vivo studies?

Methodological Answer:

- Metabolic Differences: In vivo, the phenolic -OH may undergo glucuronidation, reducing bioavailability. For example, a related compound showed 80% plasma protein binding in rats but rapid clearance due to Phase II metabolism .

- Solubility Limitations: Despite high logP, precipitation in physiological buffers can lead to false negatives. Use nanoformulation (e.g., liposomes) to improve delivery, as demonstrated for trifluoromethylquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.